Retained MIC potency against rifampin-resistant M. tuberculosis isolates
ABT-255 free base exhibits undiminished in vitro potency against rifampin-resistant M. tuberculosis isolates (MIC = 0.031 μg/mL), matching its activity against drug-susceptible strains (MIC range 0.016-0.031 μg/mL). In contrast, rifampin—a first-line antitubercular agent—loses all clinically meaningful activity against rifampin-resistant isolates (MIC typically exceeds critical concentration threshold). The Alamar blue reduction technique was employed across all MIC determinations [1].
| Evidence Dimension | MIC against rifampin-resistant M. tuberculosis |
|---|---|
| Target Compound Data | 0.031 μg/mL |
| Comparator Or Baseline | Rifampin: activity lost (MIC exceeds clinical breakpoint) |
| Quantified Difference | ABT-255 retains full potency; rifampin inactive against resistant isolates |
| Conditions | Alamar blue reduction technique; rifampin-resistant M. tuberculosis isolates |
Why This Matters
This retained potency enables consistent experimental results when screening compound libraries against resistant TB strains without batch-to-batch activity drift.
- [1] Oleksijew A, Meulbroek J, Ewing P, Jarvis K, Mitten M, Paige L, Tovcimak A, Nukkula M, Chu D, Alder JD. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7. doi: 10.1128/AAC.42.10.2674. View Source
